molecular formula C13H15N3O4S B2607640 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-16-2

2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2607640
CAS No.: 1340970-16-2
M. Wt: 309.34
InChI Key: OCODUVHOEBWURQ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 3,5-dimethoxyphenylamino group at the 2-position and a sulfonamide moiety at the 3-position. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors, particularly targeting carbonic anhydrases or dihydropteroate synthases . The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

2-(3,5-dimethoxyanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-10-6-9(7-11(8-10)20-2)16-13-12(21(14,17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCODUVHOEBWURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,5-dimethoxyaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification methods such as recrystallization or chromatography are crucial for obtaining high-quality material.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or thiols, respectively.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 309.35 g/mol
  • CAS Number : 1340970-16-2
  • Purity : >90% .

Antimicrobial Applications

The sulfonamide moiety is well-known for its antimicrobial properties. Research indicates that compounds containing this functional group can exhibit significant activity against a range of bacterial pathogens.

Key Findings

  • Antibacterial Activity : A study highlighted that derivatives of sulfonamides, including those similar to this compound, showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity. For instance, substituents like trifluoromethyl (-CF₃) at specific positions have been associated with improved efficacy against resistant strains .

Anti-inflammatory Applications

The compound also exhibits promising anti-inflammatory properties, which are critical in treating various inflammatory diseases.

Key Findings

  • Inhibition of Inflammatory Mediators : Several studies have demonstrated that compounds with a similar structure to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro .
  • Animal Models : In vivo studies have shown significant reduction in paw edema and writhing responses in animal models when administered at specific doses, indicating potential use as an analgesic and anti-inflammatory agent .

Anticancer Applications

The anticancer potential of this compound is another area of active research. Its ability to target cancer cell proliferation and survival pathways makes it a candidate for further investigation.

Key Findings

  • Cell Line Studies : Research has indicated that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, studies have reported IC₅₀ values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis .

Case Studies

ApplicationStudy ReferenceKey Findings
Antimicrobial Effective against S. aureus and E. coli; MIC = 10 µg/mL
Anti-inflammatory Significant reduction in edema; inhibition of TNF-α production
Anticancer Low micromolar IC₅₀ values against PC-3 and A-549 cells

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Purity Availability Notes
2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide 3,5-dimethoxyphenylamino, sulfonamide N/A Discontinued Electron-donating methoxy groups may reduce metabolic stability.
2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide 3,4-difluorophenylamino, sulfonamide 90% Available Fluorine’s electron-withdrawing effects enhance metabolic stability.
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide 3,5-difluorophenylamino, sulfonamide 90% Available Symmetric fluorine substitution may improve target binding affinity.
N-(3,5-Difluorophenyl)-2-hydrazinopyridine-3-sulfonamide 3,5-difluorophenyl, hydrazine 90% Available Hydrazine moiety introduces reactivity for conjugation or derivatization.
2-(2,5-Difluorophenyl)-5-hydroxypyridine 2,5-difluorophenyl, hydroxyl 96% Available Hydroxyl group increases hydrophilicity compared to sulfonamides.

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which could increase solubility in polar solvents but may also render the compound susceptible to oxidative demethylation. In contrast, fluorinated analogs (e.g., QV-0107, QV-0481) feature electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity—critical for blood-brain barrier penetration in CNS-targeting drugs .

Functional Group Variations :

  • Sulfonamide vs. Hydroxyl/Hydrazine : The sulfonamide group in the target compound and its fluorinated analogs enables hydrogen bonding with biological targets, a feature absent in hydroxyl-containing YB-3808. QV-4440’s hydrazine group offers a reactive handle for further chemical modifications, broadening its utility in probe design .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the commercial availability of fluorinated derivatives, suggesting superior scalability, stability, or demand for the latter .

Biological Activity

2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a 3,5-dimethoxyphenylamino group and a sulfonamide moiety, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N3O4S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

Key Features:

  • Contains a pyridine ring.
  • Substituted by a dimethoxyphenylamine group.
  • Incorporates a sulfonamide functional group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been shown to interact with dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and proliferation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (μM)
MDA-MB-23126
HepG249.85

Comparative Studies

When compared to similar compounds such as sulfadiazine and sulfamethoxazole, this compound shows distinct biological activities due to its unique substitution pattern. This structural difference may confer enhanced reactivity and selectivity towards specific biological targets.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
SulfadiazineModerateLow
SulfamethoxazoleHighModerate
This compoundVery HighHigh

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that this compound was among the most effective compounds tested .
  • Anticancer Screening : In another investigation focusing on anticancer properties, this compound demonstrated significant cytotoxicity against multiple cancer cell lines with low IC50 values, suggesting its potential as a lead compound for further development in cancer therapy .

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